molecular formula C22H15F2N3O2 B607731 GRN-529 CAS No. 1253291-12-1

GRN-529

Katalognummer: B607731
CAS-Nummer: 1253291-12-1
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: JITMSIRHBAVREW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GRN-529 ist eine chemische Verbindung, die von Wyeth als negativer allosterischer Modulator des metabotropen Glutamatrezeptors 5 (mGluR5) entwickelt wurde. Diese Verbindung wurde hinsichtlich ihrer potenziellen therapeutischen Wirkungen bei verschiedenen neurologischen und psychiatrischen Erkrankungen untersucht, darunter Autismus-Spektrum-Störungen und Depression .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung funktioneller Gruppen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden für this compound würden die Skalierung dieser Synthesewege, die Optimierung der Reaktionsbedingungen und die Sicherstellung einer gleichmäßigen Qualität und Ausbeute umfassen.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere an den aromatischen Ringen, was zur Bildung von oxidierten Derivaten führt.

    Reduktion: Reduktionsreaktionen können an der Carbonylgruppe auftreten, wodurch sie in einen Alkohol umgewandelt wird.

    Substitution: Substitutionsreaktionen können an den aromatischen Ringen auftreten, wobei funktionelle Gruppen durch andere Substituenten ersetzt werden können.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound wurde umfassend auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es als negativer allosterischer Modulator des metabotropen Glutamatrezeptors 5 (mGluR5) wirkt. Dies bedeutet, dass this compound an eine Stelle am Rezeptor bindet, die von der aktiven Stelle verschieden ist, was zu einer Konformationsänderung führt, die die Aktivität des Rezeptors verringert. Durch die Modulation der Aktivität von mGluR5 kann this compound die Hyperaktivität von Glutamatrezeptoren reduzieren, die an verschiedenen neurologischen und psychiatrischen Erkrankungen beteiligt ist .

Wissenschaftliche Forschungsanwendungen

Behavioral Studies in Mouse Models

Research conducted by the National Institutes of Health and Pfizer has demonstrated that GRN-529 can significantly reduce autism-like behaviors in genetically modified mouse models. In particular, studies using BTBR T+tf/J mice—known for their social deficits and repetitive behaviors—revealed that:

  • This compound administration led to a marked reduction in repetitive self-grooming behaviors.
  • Treated mice exhibited increased social interactions , spending more time engaging with novel conspecifics compared to control groups .

These findings suggest that this compound may address core symptoms associated with autism, such as impaired communication and social interaction.

Efficacy and Safety Profile

In dose-response studies, this compound was administered at varying doses (0.3 to 3.0 mg/kg), showing consistent efficacy without inducing sedation or significant side effects in control assays . The compound's safety profile was further supported by assessments indicating no adverse effects on sexual behavior or motor coordination in rat models .

Applications in Treatment-Resistant Depression

This compound has also been investigated for its potential utility in treating major depressive disorder, particularly among patients classified as treatment-resistant. Key findings include:

  • Reduction in Immobility : In forced swim tests, this compound demonstrated a decrease in immobility time, a common indicator of antidepressant efficacy.
  • Anxiolytic and Analgesic Effects : The compound also showed promise in alleviating anxiety and pain symptoms associated with depression, suggesting its multifaceted therapeutic potential .

The modulation of mGluR5 by this compound is theorized to provide a novel approach to treating these complex conditions by addressing underlying neurotransmitter imbalances.

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Study FocusFindingsReference
Autism Spectrum DisordersReduced repetitive behaviors; increased sociability in BTBR mice
Treatment-Resistant DepressionDecreased immobility; anxiolytic effects; analgesic properties
Safety ProfileNo significant sedation or adverse effects on sexual behavior or motor coordination

Biochemische Analyse

Biochemical Properties

GRN-529 interacts with the metabotropic glutamate receptor 5 (mGluR5), acting as a negative allosteric modulator . This means that it binds to a site on the receptor different from the active site, changing the receptor’s conformation and reducing its activity .

Cellular Effects

This compound has been shown to influence cell function by modulating the activity of mGluR5 . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, mGluR5 is involved in the regulation of intracellular calcium levels, which can affect numerous cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mGluR5, leading to a conformational change in the receptor that reduces its activity . This can result in changes in intracellular signaling pathways, potentially affecting gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It has been shown to reduce repetitive behaviors and partially increase sociability in mouse models of autism , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. Its ability to reduce repetitive behaviors and increase sociability in mouse models of autism suggests that it may have dose-dependent effects .

Metabolic Pathways

As a modulator of mGluR5, it may influence pathways related to glutamate signaling .

Transport and Distribution

As a small molecule, it is likely able to diffuse across cell membranes and distribute throughout the body .

Subcellular Localization

As a modulator of mGluR5, it is likely to be found wherever these receptors are located, such as the cell membrane .

Vorbereitungsmethoden

The synthesis of GRN-529 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and yield.

Analyse Chemischer Reaktionen

GRN-529 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Substitution reactions can occur at the aromatic rings, where functional groups can be replaced by other substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wirkmechanismus

GRN-529 exerts its effects by acting as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This means that this compound binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s activity. By modulating the activity of mGluR5, this compound can reduce glutamate receptor hyperactivity, which is implicated in various neurological and psychiatric disorders .

Vergleich Mit ähnlichen Verbindungen

GRN-529 ist einzigartig in seiner hohen Selektivität und Potenz als negativer allosterischer Modulator von mGluR5. Ähnliche Verbindungen umfassen:

    Fenobam: Ein weiterer negativer allosterischer Modulator von mGluR5, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

    MPEP (2-Methyl-6-(phenylethynyl)pyridin): Ein prototypischer mGluR5-Antagonist, der umfassend auf seine Auswirkungen auf Glutamatrezeptoren untersucht wurde.

    MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridin): Ein weiterer mGluR5-Antagonist mit ähnlichen Eigenschaften wie MPEP.

This compound zeichnet sich durch seine spezifische Bindungsaffinität und Wirksamkeit bei der Modulation der mGluR5-Aktivität aus, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

GRN-529 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), a receptor implicated in various neuropsychiatric disorders. Its biological activity has been extensively studied, particularly concerning its potential therapeutic applications for conditions such as autism spectrum disorders (ASD) and depression. This article details the biological activity of this compound, highlighting its mechanisms, effects in animal models, and relevant research findings.

This compound operates by binding to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding reduces the receptor's ability to activate downstream signaling pathways even in the presence of glutamate, thereby modulating excitatory neurotransmission without directly blocking the receptor's primary action site. This mechanism differentiates this compound from traditional antagonists, offering a potentially safer profile for therapeutic use .

Efficacy in Animal Models

Research has demonstrated that this compound significantly impacts behavior in animal models, particularly in BTBR mice, which are commonly used to study autism-like behaviors. Key findings include:

  • Reduction of Repetitive Behaviors : this compound effectively reduced repetitive self-grooming behaviors in BTBR mice at doses that did not induce sedation. This was observed across multiple cohorts and confirmed by various studies .
  • Improvement in Social Interaction : Treatment with this compound resulted in increased social interactions among BTBR mice. For instance, these mice spent more time engaging with novel social stimuli compared to controls, indicating enhanced sociability .
  • Dose-Dependent Effects : The compound exhibited a dose-dependent relationship between receptor occupancy and behavioral outcomes, with effective doses ranging from 0.3 to 3.0 mg/kg .

The following table summarizes key studies on this compound's effects in animal models:

Study ReferenceModel UsedKey FindingsDose Range
BTBR MiceReduced repetitive behaviors; increased social interaction0.3 - 3.0 mg/kg
BTBR MiceSignificant reduction in self-grooming; improved sociability metricsNonsedating doses
BTBR & C58 MiceReduced stereotyped jumping; improved social approach behaviors0.3 - 3.0 mg/kg

Case Studies and Clinical Implications

The implications of this compound extend beyond animal studies, suggesting potential therapeutic applications for human neuropsychiatric conditions:

  • Autism Spectrum Disorders : Given its effects on reducing repetitive behaviors and enhancing social interaction, this compound may serve as a promising candidate for treating ASD. The modulation of mGluR5 is particularly relevant due to its role in synaptic plasticity and neurotransmission associated with social behaviors .
  • Depression and Anxiety : Preliminary research indicates that this compound may also have efficacy in models of depression and anxiety, as mGluR5 is involved in mood regulation pathways . Further clinical trials are necessary to explore these potential benefits.

Eigenschaften

IUPAC Name

[4-(difluoromethoxy)-3-(2-pyridin-2-ylethynyl)phenyl]-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITMSIRHBAVREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030348
Record name [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253291-12-1
Record name [4-(Difluoromethoxy)-3-[2-(2-pyridinyl)ethynyl]phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253291-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GRN-529
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253291121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRN-529
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77QDV7E9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.